molecular formula C11H20N2O B13968083 1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B13968083
M. Wt: 196.29 g/mol
InChI Key: FBIVRYHRUPLLJF-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a compound belonging to the class of diazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the ethanone moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline production .

Chemical Reactions Analysis

1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s properties.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s characteristics.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby exerting anti-inflammatory effects. This inhibition is achieved through binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling events .

Comparison with Similar Compounds

1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone can be compared with other diazaspiro compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against RIPK1, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone

InChI

InChI=1S/C11H20N2O/c1-10(14)13-7-4-11(5-8-13)3-6-12(2)9-11/h3-9H2,1-2H3

InChI Key

FBIVRYHRUPLLJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CCN(C2)C)CC1

Origin of Product

United States

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